

Application Notes and Protocols: 3-Methyladipic Acid Reference Standards

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Compound of Interest

Compound Name: 3-Methyladipic acid

Cat. No.: B11946464

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Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a crucial biomarker in the diagnosis and monitoring of Adult Refsum Disease (ARD). This inherited metabolic disorder is characterized by the accumulation of phytanic acid due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for its normal α -oxidation.^[1] In individuals with ARD, an alternative ω -oxidation pathway is utilized for phytanic acid metabolism, leading to the formation and subsequent excretion of 3-MAA in the urine.^[1] Therefore, the accurate quantification of 3-MAA in biological samples is paramount for the clinical management of ARD patients. These application notes provide detailed protocols for the use of **3-Methyladipic acid** reference standards in analytical chemistry for clinical and research applications.

Physicochemical Properties of 3-Methyladipic Acid

A comprehensive understanding of the physicochemical properties of **3-Methyladipic acid** is essential for its accurate analysis.

Property	Value	Reference
Chemical Name	3-methylhexanedioic acid	[2]
CAS Number	3058-01-3	[1][3]
Molecular Formula	C ₇ H ₁₂ O ₄	[1][2]
Molecular Weight	160.17 g/mol	[2]
Appearance	White fine crystalline powder	
Melting Point	100-102 °C	
Boiling Point	230 °C at 30 mmHg	
Solubility	Soluble in DMF (14 mg/ml), DMSO (12 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 5 mg/ml).	[1]

Clinical Significance and Application

The primary application of **3-Methyladipic acid** reference standards is in the quantitative analysis of 3-MAA in urine samples for the diagnosis and monitoring of Adult Refsum Disease. Urinary levels of 3-MAA are directly correlated with plasma phytanic acid levels, providing a non-invasive method to assess the metabolic status of patients.[4]

Quantitative Data Summary

The following table summarizes key quantitative findings from a study on Adult Refsum Disease patients, highlighting the clinical utility of 3-MAA measurement.

Parameter	Value	Clinical Implication	Reference
Capacity of ω -oxidation pathway	6.9 (range: 2.8-19.4) mg PA/day	Represents the body's ability to clear phytanic acid via the alternative pathway.	[4]
Correlation of 3-MAA excretion with plasma phytanic acid	$r = 0.61$ ($P = 0.03$)	Demonstrates that urinary 3-MAA is a reliable indicator of systemic phytanic acid levels.	[4]
Increase in 3-MAA excretion during fasting (56h)	$208 \pm 58\%$	Shows the induction of the ω -oxidation pathway under metabolic stress.	[4]

Experimental Protocols

Preparation of 3-Methyladipic Acid Reference Standards

Objective: To prepare accurate stock and working standard solutions of **3-Methyladipic acid** for calibration curves and quality control in analytical assays.

Materials:

- **3-Methyladipic acid** reference standard ($\geq 98\%$ purity)
- Methanol, HPLC grade
- Volumetric flasks (Class A)
- Calibrated analytical balance
- Calibrated micropipettes

Procedure:

- Stock Solution (1 mg/mL):
 1. Accurately weigh approximately 10 mg of **3-Methyladipic acid** reference standard into a clean weighing boat.
 2. Transfer the weighed standard to a 10 mL Class A volumetric flask.
 3. Record the exact weight.
 4. Add a small volume of methanol to dissolve the standard.
 5. Once dissolved, bring the volume up to the 10 mL mark with methanol.
 6. Cap the flask and invert several times to ensure homogeneity.
 7. Calculate the exact concentration of the stock solution based on the weighed amount.
 8. Store the stock solution at -20°C in an amber glass vial.
- Working Standard Solutions:
 1. Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or the initial mobile phase of the analytical method.
 2. The concentration range of the working standards should encompass the expected physiological and pathological concentrations of 3-MAA in the samples. A typical range for a calibration curve could be 0.1 µg/mL to 10 µg/mL.
 3. Store the working standard solutions at 4°C for short-term use (up to one week) or at -20°C for longer periods.

Quantitative Analysis of **3-Methyladipic Acid** in Urine by GC-MS

Objective: To quantify the concentration of **3-Methyladipic acid** in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard.

Materials:

- Urine samples (stored at -20°C)
- **3-Methyladipic acid** reference standards
- Internal Standard (IS): A deuterated analog of a dicarboxylic acid (e.g., D4-succinic acid or a custom-synthesized D3-**3-methyladipic acid**)
- Ethyl acetate, HPLC grade
- Hydrochloric acid (HCl), concentrated
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
- Centrifuge
- Nitrogen evaporator

Procedure:

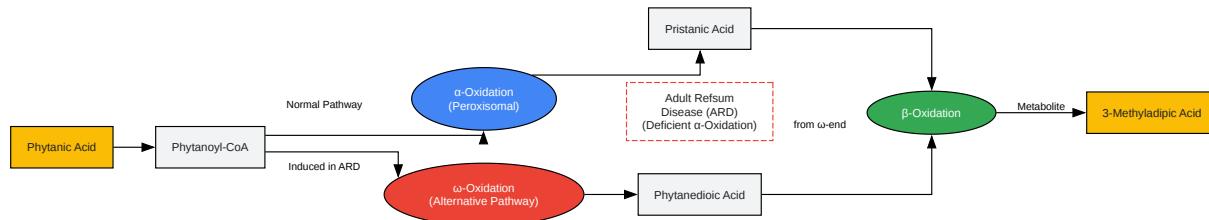
- Sample Preparation:
 1. Thaw urine samples to room temperature and vortex to mix.
 2. Transfer 1 mL of urine to a glass centrifuge tube.
 3. Add a known amount of the internal standard solution.
 4. Acidify the urine to pH < 2 with concentrated HCl.

5. Saturate the sample with NaCl.
- Liquid-Liquid Extraction:
 1. Add 3 mL of ethyl acetate to the tube.
 2. Vortex vigorously for 2 minutes.
 3. Centrifuge at 3000 x g for 5 minutes to separate the layers.
 4. Carefully transfer the upper organic layer to a clean tube.
 5. Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
 6. Dry the combined organic extract over anhydrous sodium sulfate.
 7. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization:
 1. To the dried residue, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.
 2. Cap the tube tightly and heat at 60°C for 30 minutes.
 3. Allow the sample to cool to room temperature before analysis.
- GC-MS Analysis:
 - Injection Volume: 1 µL
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes

- Ramp 1: 10°C/min to 200°C
- Ramp 2: 20°C/min to 300°C, hold for 5 minutes
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor (as TMS derivatives):
 - **3-Methyladipic acid:** Specific fragment ions (e.g., m/z 289 [M-15], 147)
 - Internal Standard: Specific fragment ions for the chosen deuterated standard.
- Quantification:
 1. Generate a calibration curve by analyzing the prepared working standard solutions.
 2. Plot the ratio of the peak area of the 3-MAA derivative to the peak area of the internal standard derivative against the concentration of the standards.
 3. Calculate the concentration of 3-MAA in the urine samples using the linear regression equation from the calibration curve.
 4. Normalize the results to the urinary creatinine concentration.

Visualizations

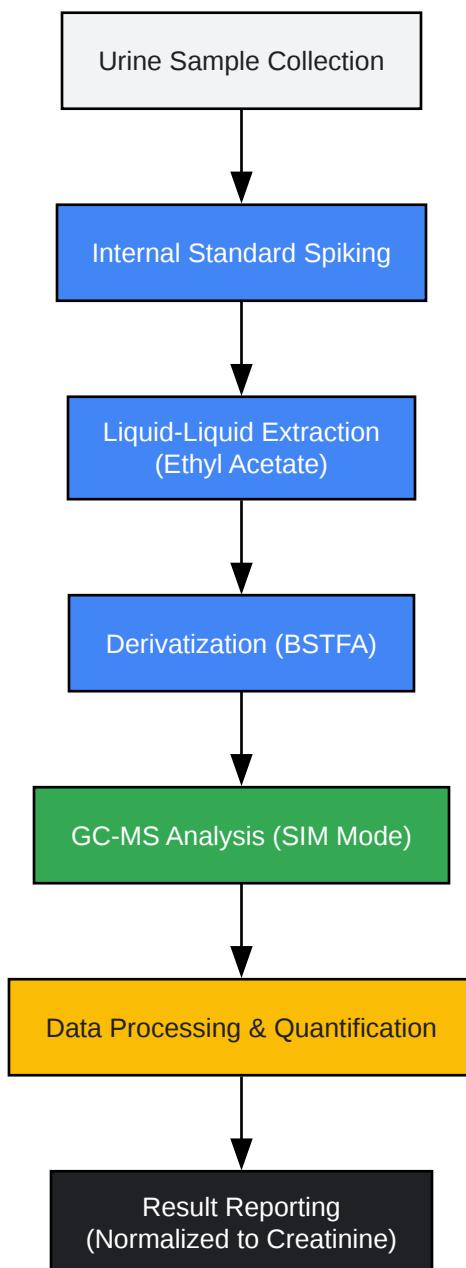
Phytanic Acid Metabolism and 3-MAA Formation



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Caption: Metabolic fate of phytanic acid and the formation of 3-MAA in Adult Refsum Disease.

Analytical Workflow for 3-MAA Quantification



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Caption: Workflow for the quantitative analysis of **3-Methyladipic acid** in urine by GC-MS.

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